(3,4,5,6-Tetraacetyloxythian-2-yl)methyl acetate
Description
Contextual Significance of Sulfur-Containing Six-Membered Heterocycles in Contemporary Organic Chemistry
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, form the largest class of organic compounds, with a majority of FDA-approved drugs featuring a heterocyclic core. researchgate.netopenmedicinalchemistryjournal.comwikipedia.org Within this vast family, sulfur-containing six-membered heterocycles are a significant subclass. researchgate.net This group is primarily represented by thiopyrans, which contain double bonds, and their saturated analogue, thiane (B73995). wikipedia.orgrsc.orgwikipedia.org
The thiopyran skeleton is a versatile building block in organic synthesis and a key structural unit in medicinal chemistry. tandfonline.comtandfonline.com Derivatives of thiopyran are integral to a wide range of compounds exhibiting important biological activities, including antibacterial, anticancer, and anti-inflammatory properties. rsc.orgtandfonline.com Thiane, the fully saturated version (tetrahydro-2H-thiopyran), provides a flexible, non-aromatic scaffold that is also a valuable motif in medicinal chemistry and organic synthesis. wikipedia.org The presence of the sulfur atom imparts unique physicochemical properties compared to their all-carbon or oxygen-containing (pyran) counterparts, influencing factors like ring conformation, lipophilicity, and metabolic stability. This makes sulfur heterocycles attractive for drug design and the synthesis of novel materials. bookpi.orgresearchgate.net
Overview of Thioglycosides as Versatile Glycosyl Donors and Synthetic Building Blocks
Carbohydrates and their derivatives are central to countless biological processes. Their chemical synthesis, particularly the formation of the glycosidic bond that links monosaccharide units, is a fundamental challenge in organic chemistry. Thioglycosides, which are carbohydrate analogues where the anomeric hydroxyl group is replaced by a thiol group, have emerged as exceptionally useful tools in this endeavor. researchgate.net
A major application of thioglycosides is their role as "glycosyl donors" in glycosylation reactions. nih.govrsc.org Key advantages of thioglycosides include their high stability through various reaction conditions, such as protecting group manipulations, which allows for the construction of complex molecules in a stepwise fashion. researchgate.netrsc.org Despite their stability, the anomeric thioether can be readily "activated" under specific conditions using thiophilic promoters (reagents with a high affinity for sulfur), enabling the formation of a glycosidic bond with a glycosyl "acceptor" (a molecule with a free hydroxyl group). nih.govrsc.org This controlled reactivity makes them highly versatile building blocks for the synthesis of oligosaccharides and glycoconjugates. researchgate.netumsl.edu
The hydroxyl groups of carbohydrates are often protected during synthesis to prevent unwanted side reactions. Acetyl groups are commonly used for this purpose, leading to the formation of acetylated thioglycosides. rsc.org These acetyl groups are stable under many conditions but can be removed when needed. Furthermore, their presence can influence the stereochemical outcome of glycosylation reactions. The development of methods for the regioselective acetylation of thioglycosides is an important area of research, as it allows for precise control over which hydroxyl groups are available for subsequent reactions. rsc.org Peracetylated thioglycosides are also often used to improve cell permeability in biological studies, where cellular esterases can remove the acetyl groups to release the active compound. nih.gov
Structural Elucidation and Academic Research Rationale for (3,4,5,6-Tetraacetyloxythian-2-yl)methyl acetate (B1210297) within Thiopyran Chemistry
While the unsaturated thiopyran ring is a subject of extensive research, its saturated counterpart, thiane, is a foundational structure within this area of heterocyclic chemistry. rsc.orgtandfonline.com The compound (3,4,5,6-Tetraacetyloxythian-2-yl)methyl acetate is a complex derivative of the thiane ring system, combining the features of a sulfur-containing heterocycle with those of a fully protected carbohydrate analogue.
Structural Elucidation
An analysis of the IUPAC name provides a clear picture of the molecule's structure.
Thiane: The core of the molecule is a thiane ring, a six-membered, saturated heterocycle containing one sulfur atom and five carbon atoms. wikipedia.org
-2-yl: This indicates that the main substituent is attached to the carbon atom at position 2 of the thiane ring (adjacent to the sulfur atom).
3,4,5,6-Tetraacetyloxy-: The carbon atoms at positions 3, 4, 5, and 6 of the thiane ring are each bonded to an acetyloxy group (-OCOCH₃). This substitution pattern is characteristic of a peracetylated hexopyranose (a six-membered sugar ring).
methyl acetate: The substituent attached at the C-2 position is a methyl acetate group, specifically linked via its methyl carbon (-CH₂OCOCH₃).
This structure represents a fully protected thiosugar analogue. The presence of four acetate esters on the ring and an additional ester in the side chain renders the molecule highly lipophilic and stable under neutral conditions. Specific experimental data for this precise compound are not widely available in public literature, but its molecular characteristics can be calculated from its deduced structure.
Calculated Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂O₁₀S |
| Molecular Weight | 422.41 g/mol |
| Composition | C: 45.49%, H: 5.25%, O: 37.88%, S: 7.59% |
Academic Research Rationale
The motivation for synthesizing and studying a molecule like this compound lies in its potential as a specialized chemical tool and synthetic intermediate.
Synthetic Building Block: As a fully protected thiosugar derivative, this compound is an ideal precursor for more complex molecules. The five ester groups can be selectively or fully hydrolyzed to reveal hydroxyl groups, which can then be used for further chemical transformations, such as glycosylation reactions or the attachment of other functional moieties. umsl.edu
Mechanistic Studies: The stability of the thiane ring and the thioether linkage makes such compounds useful for studying the mechanisms of glycosylation and other carbohydrate-related reactions without the complications of anomeric lability seen in some O-glycosides.
Biological Probes: Acetylated thioglycosides can act as metabolic decoys. nih.gov They can be taken up by cells, and after deacetylation by cellular enzymes, the resulting thiosugar can interfere with carbohydrate metabolic and signaling pathways. The unique structure of this compound could make it a specific inhibitor or probe for enzymes involved in glycobiology. nih.gov Its stability to enzymatic hydrolysis, compared to a typical O-glycoside, is a key feature for such applications. researchgate.net
In essence, this compound represents a highly tailored molecule designed for specific purposes in advanced organic synthesis and chemical biology, embodying the principles of protecting group chemistry and the versatile nature of sulfur-containing heterocycles.
Structure
3D Structure
Properties
IUPAC Name |
(3,4,5,6-tetraacetyloxythian-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPVTQRDZKNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Thiopyran Formation and Derivatization Reactions
Elucidation of Reaction Pathways for (3,4,5,6-Tetraacetyloxythian-2-yl)methyl acetate (B1210297) Synthesis
The formation of the thiopyran ring and the introduction of its functional groups involve multi-step processes that have been the subject of detailed mechanistic studies.
Comparative kinetic studies have revealed several factors influencing the reaction rates. For instance, the anomerization of S-glycosides is consistently faster than that of the corresponding O-glycosides. nih.gov Furthermore, the electronic properties of substituent groups play a significant role; the introduction of electron-releasing groups generally leads to an enhancement in reaction rates. nih.gov
Table 1: Factors Influencing Thioglycosidation Reaction Rates
| Factor | Observation | Reference |
|---|---|---|
| Glycosidic Linkage | Anomerization of S-glycosides is faster than that of O-glycosides. | nih.gov |
| Substituent Effects | Electron-releasing protecting groups generally increase the reaction rate. | nih.gov |
| Lewis Acid | Reaction rates are generally faster with TiCl₄ than with SnCl₄. | nih.gov |
| Substrate Structure | Reactions of glucuronic acid derivatives are significantly faster than their glucoside counterparts. | nih.govresearchgate.net |
The kinetics of the esterification part of the synthesis, such as the formation of methyl acetate, have also been studied. These reactions, often catalyzed by acid, are crucial for the acetylation of the thiopyran core and the formation of the methyl acetate side chain. researchgate.netresearchgate.netuctm.edu
In Lewis acid-catalyzed anomerization of S-glycosides, a proposed mechanism involves a chelation-induced endocyclic cleavage of the thiopyran ring. nih.govresearchgate.net This step leads to the formation of a key intermediate, and evidence for this mechanism is supported by the successful trapping of such an intermediate. nih.govresearchgate.net
For acid-catalyzed esterification processes, the mechanism involves the initial protonation of the carboxylic acid. rsc.orgmasterorganicchemistry.com This is followed by a nucleophilic attack from the alcohol. Density functional theory (DFT) calculations suggest that the protonation of the carboxylic acid's hydroxyl-oxygen is the rate-controlling step, leading to the formation of a highly reactive acylium ion intermediate. rsc.org This intermediate then reacts rapidly with the alcohol to form the ester.
Catalytic Roles and Mechanisms in Acetylated Thiopyran Synthesis
Catalysts are essential for efficiently synthesizing acetylated thiopyrans, playing a critical role in activating substrates and guiding the reaction toward the desired products.
Lewis acids such as tin(IV) chloride (SnCl₄) and boron trifluoride etherate (BF₃·OEt₂) are widely used catalysts in the synthesis of thioglycosides and related compounds. researchgate.netnih.govnih.gov Their primary role is to act as an electron acceptor, activating the substrates. wikipedia.orgnih.gov
In the context of thiopyran synthesis, BF₃·OEt₂ is an effective catalyst for the sequential per-O-acetylation and thioglycosidation of unprotected sugars, enabling a one-pot synthesis of acetylated thioglycosides. researchgate.net The Lewis acid activates the acetylation process and also promotes the subsequent introduction of the thiol. researchgate.net A plausible mechanism involves the coordination of BF₃·OEt₂ to an oxygen atom of a carbonyl group, which increases the electrophilicity of the substrate and facilitates nucleophilic attack. lookchem.com
SnCl₄ is another effective Lewis acid catalyst, particularly in the anomerization of S-glycosides. nih.govresearchgate.netrsc.orgrsc.org The mechanism involves the coordination of the Lewis acid to heteroatoms on the sugar ring. This coordination enhances the anomeric effect, favoring the formation of the thermodynamically more stable α-anomer. nih.govresearchgate.net The equilibrium ratio of the anomers is dependent on the specific Lewis acid used and its concentration, indicating that the determining factor is a complex formed between the thiopyran and the Lewis acid, rather than the free glycoside itself. nih.govresearchgate.net
Table 2: Comparison of Lewis Acid Catalysts in Anomerization
| Catalyst | Substrate | Key Observation | Reference |
|---|---|---|---|
| TiCl₄ | O- and S-glucuronides | Superior to SnCl₄, yielding very high ratios of α-products. | nih.govresearchgate.net |
| SnCl₄ | S-glucosides | Yields higher α:β anomeric ratios compared to TiCl₄. | nih.govresearchgate.net |
Acid-Catalyzed Esterification and Transesterification Processes
The acetate groups in (3,4,5,6-Tetraacetyloxythian-2-yl)methyl acetate are installed via esterification reactions, which are typically acid-catalyzed. The classic Fischer esterification mechanism provides a framework for understanding this process. masterorganicchemistry.commasterorganicchemistry.com
The mechanism proceeds through several reversible steps:
Protonation : The carbonyl oxygen of the carboxylic acid (or acetic anhydride) is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com
Nucleophilic Attack : An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water. libretexts.org
Deprotonation : The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
This process is an equilibrium, and the reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Mechanistic Insights into Functional Group Transformations of this compound
The acetylated thiopyran structure allows for a variety of subsequent functional group transformations. The ester linkages of the acetate groups are common sites for chemical modification.
One of the most fundamental transformations is the hydrolysis of the ester groups (deacetylation). This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis follows the reverse mechanism of Fischer esterification. masterorganicchemistry.com Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon.
Further transformations can target the thioether linkage within the thiopyran ring or the methyl acetate group. The specific mechanisms for these transformations would depend on the reagents and conditions employed. For example, oxidation of the sulfur atom could lead to sulfoxides or sulfones, while modifications of the C2 side chain could be achieved through various organic reactions. organic-chemistry.org Understanding the reactivity of each functional group is key to designing selective transformations of the parent molecule.
Conformational Analysis of 3,4,5,6 Tetraacetyloxythian 2 Yl Methyl Acetate and Substituted Thiane Rings
Fundamental Principles of Six-Membered Ring Conformations and Heteroatom Effects
Six-membered rings are fundamental structures in organic chemistry, and their conformational analysis is crucial for understanding their reactivity and properties. studysmarter.co.uk Unlike planar aromatic rings such as benzene, saturated six-membered rings like cyclohexane (B81311) adopt non-planar conformations to minimize strain. libretexts.orgsaskoer.ca This instability in a planar structure arises from two main factors: angle strain, caused by the deviation of bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain, which results from repulsive forces between bonding electrons of eclipsed atoms on adjacent carbons. saskoer.cachemistrysteps.comunicamp.br
To alleviate these strains, six-membered rings adopt puckered conformations. byjus.com The most stable and prevalent of these is the chair conformation . unicamp.brresearchgate.net In the chair form, all C-C-C bond angles are approximately 111°, which is very close to the ideal tetrahedral angle, thus minimizing angle strain. unicamp.br Furthermore, when viewed along any carbon-carbon bond, all substituents are in a staggered arrangement, which eliminates torsional strain. saskoer.caunicamp.br This combination of factors makes the chair conformation the global energy minimum for cyclohexane. saskoer.ca
Other conformations include the boat and twist-boat (or skew-boat) forms. byjus.comresearchgate.net The boat conformation is significantly less stable than the chair due to two primary reasons. First, it suffers from torsional strain because the bonds on four of its carbon atoms are eclipsed. unicamp.brwikipedia.org Second, there is a significant steric hindrance, or van der Waals strain, between the two "flagpole" hydrogen atoms, which are positioned in close proximity to each other. unicamp.br The boat conformation is not a local energy minimum but rather a transition state. wikipedia.org To reduce both torsional and steric strain, the boat form can twist slightly to adopt the twist-boat conformation, which is more stable than the boat but still considerably higher in energy than the chair. unicamp.brwikipedia.orgyoutube.com
Chair and Twist-Boat Conformations of Thiane (B73995) Derivatives
Similar to cyclohexane, the chair conformation is the most stable form for the parent thiane (tetrahydrothiopyran) ring. scispace.com Microwave spectroscopy and electron diffraction studies have confirmed the chair geometry as the ground state conformation for thiane. scispace.com Molecular mechanics calculations also indicate that the chair form is substantially more stable than other conformations. scispace.com
The energy difference between the chair and higher-energy conformations is a key aspect of conformational analysis. For cyclohexane, the chair form is more stable than the twist-boat by approximately 5.5 kcal/mol (23 kJ/mol), and the boat conformation is about 6.4-6.9 kcal/mol (27-29 kJ/mol) higher in energy than the chair. unicamp.br For thiane, calculations show the chair form to be more stable than the twist-boat by 3.8 kcal/mol and more stable than the boat form by 5.2 kcal/mol. scispace.com
The general hierarchy of stability for these conformations is: Chair < Twist-Boat < Boat < Half-Chair wikipedia.org
The twist-boat conformation serves as an important intermediate in the process of ring inversion, which interconverts two different chair forms. wikipedia.orgyoutube.com While the boat conformation itself is a transition state between two twist-boat forms, its energy is considerably lower than that of the half-chair, which is the transition state for converting between a chair and a twist-boat. wikipedia.org
| Conformation | Relative Energy (kcal/mol) vs. Chair |
| Cyclohexane | |
| Twist-Boat | ~5.5 |
| Boat | ~6.9 |
| Thiane | |
| Twist-Boat | 3.8 |
| Boat | 5.2 |
Influence of Acetyl Substituents on Ring Conformation and Equilibria
When substituents are added to a six-membered ring, the two chair conformations are often no longer equivalent in energy. libretexts.org Substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (pointing out from the perimeter of the ring). byjus.com Generally, conformations where bulky substituents are in the equatorial position are more stable. libretexts.org
The destabilization of an axial substituent is primarily due to 1,3-diaxial interactions , which are steric repulsions between the axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring. libretexts.org This steric crowding is energetically unfavorable. The energy difference between the axial and equatorial conformers is quantified by the conformational free energy, or A-value , which represents the preference for the equatorial position. libretexts.org
For (3,4,5,6-Tetraacetyloxythian-2-yl)methyl acetate (B1210297), the thiane ring is heavily substituted with four acetoxy groups and one acetoxymethyl group. These are bulky substituents that will strongly prefer to occupy equatorial positions to minimize 1,3-diaxial interactions. A conformation that places the maximum number of these large groups in equatorial positions will be overwhelmingly favored at equilibrium. libretexts.org For a monosubstituted cyclohexane, having a methyl group in the axial position introduces about 7.6 kJ/mol (1.8 kcal/mol) of strain compared to the equatorial position. libretexts.org Larger groups have larger A-values, indicating a stronger preference for the equatorial orientation.
| Substituent | A-Value (kJ/mol) | A-Value (kcal/mol) |
| -CH₃ (Methyl) | 7.6 | 1.8 |
| -Cl (Chloro) | 2.0 | 0.48 |
| -OH (Hydroxy) | 2.1 - 4.3 | 0.5 - 1.0 |
| -C(CH₃)₃ (tert-Butyl) | >20 | >4.8 |
Conformational Barriers and Ring Inversion Dynamics of Acetylated Thiopyran Systems
Ring inversion, also known as a ring flip, is the process by which a chair conformation converts into the opposite chair conformation. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. saskoer.ca This interconversion is rapid at room temperature for simple rings like cyclohexane but can be slowed or biased by the presence of bulky substituents. The process proceeds through several higher-energy intermediates and transition states, including the half-chair and the twist-boat. wikipedia.org
The energy barrier for this process is known as the activation energy (ΔG‡). For cyclohexane, this barrier is approximately 10-11 kcal/mol. The rate of ring inversion is influenced by the stability of these transition states. The presence of substituents can significantly alter the energy barrier. Bulky substituents can increase the barrier to inversion because they lead to greater steric strain in the transition states. nih.gov For example, in a cis-1,2-disubstituted cyclohexane, the two bulky groups become closer during the ring inversion process, elevating the energy barrier. nih.gov
In acetylated thiopyran systems like (3,4,5,6-Tetraacetyloxythian-2-yl)methyl acetate, the numerous large acetyl-containing groups would be expected to have a significant impact on the ring inversion dynamics. A conformation that places all five substituents in equatorial positions would be extremely stable. The alternative chair conformation, which would place all five groups in axial positions, would be incredibly high in energy due to severe 1,3-diaxial interactions. Consequently, the equilibrium will lie almost entirely on the side of the all-equatorial conformer, and the ring can be considered "locked" in this conformation, with a very high energy barrier to inversion. The dynamic interconversion between chair and twist-boat conformations is effectively suppressed in such heavily substituted systems. nih.gov
Stereoelectronic Effects in Sulfur-Containing Heterocycles Relevant to this compound
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org These effects can influence conformation, stability, and reactivity. In sulfur-containing heterocycles like thiane, the lone pairs of electrons on the sulfur atom play a significant role in these interactions. taylorfrancis.com
A key stereoelectronic interaction is hyperconjugation, which involves the donation of electron density from a filled orbital (like a lone pair or a σ-bonding orbital) to a nearby empty or partially filled orbital (typically an antibonding σ* orbital). wikipedia.org In thiane derivatives, an important example is the interaction between a sulfur lone pair (nS) and the antibonding orbital of an adjacent C-C or C-X bond (σC-C or σC-X). This n → σ* interaction is stabilizing and is maximized when the lone pair and the acceptor bond are anti-periplanar (oriented at 180° to each other).
This type of interaction is related to the anomeric effect , which is well-known in carbohydrate chemistry. psu.edu The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to prefer an axial orientation, despite the steric disadvantage. This preference is explained by a stabilizing stereoelectronic interaction between a lone pair on the ring's oxygen atom and the antibonding orbital (σ*) of the exocyclic C-X bond. psu.edu
Advanced Spectroscopic and Diffraction Based Structural Characterization of Acetylated Thiopyran Compounds
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of acetylated thiopyran compounds in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
In the ¹H NMR spectrum of a compound like (3,4,5,6-Tetraacetyloxythian-2-yl)methyl acetate (B1210297), distinct signals are expected for the protons on the thiopyran ring, the methyl protons of the five acetate groups, and the methylene (B1212753) protons of the methyl acetate moiety. The chemical shifts (δ) of the ring protons are influenced by the electronegativity of the adjacent oxygen and sulfur atoms and the shielding or deshielding effects of the acetyl groups. The protons of the acetyl groups would typically appear as sharp singlets in the region of δ 2.0-2.2 ppm.
The stereochemistry of the substituents on the thiopyran ring can be determined by analyzing the coupling constants (J) between adjacent protons. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, which in turn is dictated by the conformation of the ring. For a chair-like conformation, axial-axial couplings are typically larger (8-12 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz).
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thiopyran ring are indicative of their hybridization and substitution pattern. The carbonyl carbons of the acetate groups are expected to resonate at the downfield end of the spectrum (around 170 ppm).
Two-dimensional NMR techniques are crucial for unambiguous signal assignment. Correlation Spectroscopy (COSY) experiments establish proton-proton connectivities, allowing for the tracing of the proton network within the thiopyran ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms, facilitating the assignment of the ¹³C NMR spectrum.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity and Coupling Constants (Hz) |
|---|---|---|---|
| Ring Protons (H2-H6) | 3.7 - 5.3 | 68 - 86 | Multiplets, Doublets, Triplets with J values indicating stereochemistry |
| CH₂ (exocyclic) | 4.1 - 4.3 | ~62 | Multiplet |
| COCH₃ (ring) | 1.98 - 2.10 | 20.5 - 20.7 | Singlets |
| COCH₃ (exocyclic) | ~2.1 | ~21 | Singlet |
| C=O (acetyl) | - | 169.2 - 170.6 | - |
X-ray Crystallography Studies of Highly Substituted Thiopyrans (If Applicable to Related Structures)
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. This technique provides definitive information about bond lengths, bond angles, and the conformation of the molecule, which is invaluable for confirming the stereochemistry assigned by NMR.
For a highly substituted thiopyran derivative, a single crystal X-ray diffraction study would reveal the preferred conformation of the six-membered thiane (B73995) ring. While chair conformations are common for saturated six-membered rings, the presence of multiple bulky acetyl groups and the sulfur heteroatom can lead to distorted or alternative conformations, such as a boat or twist-boat conformation. For instance, studies on some 4H-thiopyran derivatives have shown the ring to adopt a boat conformation. nih.gov
The crystal structure would also elucidate the packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure.
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | Monoclinic or Triclinic |
| Space Group | The symmetry of the crystal lattice. | P2₁/c or P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | a=8.9 Å, b=9.7 Å, c=17.7 Å, α=88.3°, β=89.7°, γ=86.7° |
| Resolution (Å) | The level of detail in the electron density map. | < 2.0 Å |
Vibrational Spectroscopy (IR, Raman) for Structural Features and Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. americanpharmaceuticalreview.comyoutube.com These two techniques are complementary and together offer a comprehensive vibrational fingerprint of the compound.
For (3,4,5,6-Tetraacetyloxythian-2-yl)methyl acetate, the most prominent features in the IR and Raman spectra would be the stretching vibrations of the carbonyl groups (C=O) of the five acetate moieties. These typically appear as strong bands in the region of 1735-1750 cm⁻¹ in the IR spectrum. The C-O stretching vibrations of the esters would also be observable, usually in the 1000-1300 cm⁻¹ region. researchgate.netmonash.edu
The C-S bond stretching in the thiopyran ring is expected to give rise to weaker bands in the 600-800 cm⁻¹ range. iosrjournals.org The various C-H stretching and bending vibrations of the methyl and methylene groups, as well as the thiopyran ring, would appear in their characteristic regions of the spectra.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Strong |
| C=O Stretch (Ester) | 1735 - 1750 | Strong | Medium |
| C-O Stretch (Ester) | 1000 - 1300 | Strong | Medium |
| C-S Stretch (Thiane) | 600 - 800 | Weak-Medium | Weak-Medium |
| CH₂/CH₃ Bending | 1350 - 1470 | Medium | Medium |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis (Beyond Basic Identification)
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. nih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound.
In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.org In techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with tandem mass spectrometry (MS/MS), the parent ion can be fragmented, and the masses of the resulting fragment ions can be analyzed.
For an acetylated thioglycoside, characteristic fragmentation pathways often involve the sequential loss of acetyl groups (as ketene, 42 Da, or acetic acid, 60 Da). glycopedia.eu Cleavage of the glycosidic bond is also a common fragmentation pathway, which can help to identify the aglycone and the sugar moiety. The fragmentation of the thiopyran ring itself can also provide clues about its substitution pattern.
| Ion | Description | Expected m/z |
|---|---|---|
| [M+Na]⁺ | Sodium adduct of the molecular ion | Calculated exact mass + 22.9898 |
| [M-CH₃CO]⁺ | Loss of an acetyl group | Calculated exact mass - 43.0184 |
| [M-CH₃COOH]⁺ | Loss of acetic acid | Calculated exact mass - 60.0211 |
| Fragment ions from ring cleavage | Various fragments resulting from the cleavage of the thiopyran ring | Dependent on cleavage pathway |
Chemical Reactivity and Derivatization Strategies for 3,4,5,6 Tetraacetyloxythian 2 Yl Methyl Acetate
Deacetylation Reactions and Regeneration of Hydroxyl Groups
The acetyl groups on the thiopyran ring serve as protecting groups for the hydroxyl functionalities. Their removal, or deacetylation, is a fundamental step to unmask the reactive hydroxyl groups for further modification. This transformation can be achieved under various conditions, primarily basic, but also acidic and enzymatic.
The most common and efficient method for the de-O-acetylation of acetylated carbohydrates is the Zemplén deacetylation. rsc.org This reaction involves treating the acetylated substrate with a catalytic amount of sodium methoxide in methanol at room temperature. nih.gov The process is technically a transesterification, where the acetyl groups are transferred from the sugar to the methanol solvent, forming methyl acetate (B1210297) as a byproduct. nih.gov The reaction is typically rapid, clean, and results in nearly quantitative yields of the deprotected polyol. nih.gov After the reaction is complete, the catalytic sodium methoxide is neutralized, often by the addition of an acidic ion-exchange resin, which simplifies purification. rsc.org
Alternatively, other basic reagents can be employed for deacetylation. While strong bases in stoichiometric amounts can hydrolyze the esters, milder catalytic systems are generally preferred to avoid potential side reactions associated with carbohydrate chemistry. mdpi.com
Enzymatic deacetylation presents a highly selective and mild alternative to chemical methods. Carbohydrate esterases, a class of enzymes, can catalyze the O-deacetylation of acetylated saccharide residues. nih.gov These enzymes operate under physiological conditions, offering high specificity and avoiding the use of harsh reagents that could compromise other functional groups on the molecule. nih.gov Different classes of carbohydrate esterases exhibit varied substrate specificities, which can potentially be harnessed for selective deprotection. researchgate.net
Table 1: Comparison of Common Deacetylation Methods for Acetylated Carbohydrates
| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Zemplén Deacetylation | Catalytic NaOMe in MeOH | Room Temperature | High yield, fast, simple purification with resin rsc.orgnih.gov | Not suitable for base-labile groups |
| General Base Hydrolysis | NaOH or KOH in H₂O/MeOH | Varies | Inexpensive reagents | Requires stoichiometric base, risk of side reactions |
| Acidic Deacetylation | Acid catalysts (e.g., PTA) in MeOH | Elevated Temperatures | Can be combined with other acid-catalyzed steps researchgate.net | Risk of cleaving acid-sensitive glycosidic bonds researchgate.net |
| Enzymatic Deacetylation | Carbohydrate Esterases (e.g., Lipases) | Physiological pH and temperature | High selectivity, mild conditions nih.gov | Enzyme cost and stability, substrate specificity |
Transformation of the Methyl Acetate Moiety
The (acetoxymethyl) group at the C-2 position of the thiane (B73995) ring provides a unique site for derivatization, distinct from the ring's hydroxyl groups.
Hydrolysis and Transesterification Reactions
The methyl acetate ester can be selectively cleaved to yield the corresponding primary alcohol. This hydrolysis is typically conducted under basic conditions, similar to the deacetylation of the ring hydroxyls. However, achieving selectivity can be challenging. The primary acetate is generally more reactive than the secondary acetates on the ring, which can allow for its preferential removal under carefully controlled conditions, such as using specific enzymes like Candida antarctica lipase B (CALB), which is known for effective de-O-acetylation of primary esters. nih.gov Chemical methods using reagents like magnesium oxide in methanol have also been reported for the regioselective deacetylation of anomeric acetates, highlighting the potential for selective cleavage of esters at specific positions. jst.go.jp
Transesterification offers a direct route to modify the ester functionality without proceeding through the free alcohol. This reaction involves treating the methyl acetate with a different alcohol in the presence of a catalyst. The process is reversible, and driving the reaction to completion often requires using the new alcohol as the solvent or removing the displaced methanol. nih.gov Enzymatic transesterification using lipases is also a powerful tool, allowing for the exchange of the methyl group for other alkyl or more complex moieties under mild conditions, with the choice of acyl donor and enzyme being critical for success. libretexts.org
Modification of the Primary Alcohol Derivative
Once the primary alcohol, (3,4,5,6-tetraacetyloxythian-2-yl)methanol, is generated via hydrolysis, it becomes a versatile handle for a range of subsequent chemical modifications.
Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. osaka-u.ac.jp Mild oxidation, for instance using Dess-Martin periodinane or a Swern oxidation protocol, will typically yield the aldehyde. nih.gov Stronger oxidizing agents or two-step, one-pot procedures, such as using TEMPO with NaOCl followed by NaClO₂, can convert the primary alcohol directly to the corresponding carboxylic acid. nih.govnih.gov This transformation is valuable for creating carbohydrate-based acids used in conjugation chemistry.
Etherification: The primary hydroxyl group can be converted into an ether. The Williamson ether synthesis, involving deprotonation with a mild base like silver oxide (to avoid side reactions common with strong bases in carbohydrate chemistry) followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl bromide), is a standard method. mdpi.comresearchgate.net This introduces a stable ether linkage, allowing for the attachment of a wide variety of functional groups.
Esterification: The primary alcohol can be re-esterified with different acyl groups using acid chlorides or anhydrides in the presence of a base like pyridine. mdpi.com This allows for the introduction of functionalities such as benzoates, pivaloates, or long-chain fatty acids, which can alter the molecule's physical properties or serve as alternative protecting groups. Regioselective acetylation of primary hydroxyl groups in thioglycosides has been achieved simply by heating with acetic acid, demonstrating a catalyst-free approach. acs.org
Table 2: Derivatization Reactions of the Primary Alcohol
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation to Aldehyde | Dess-Martin periodinane or Swern oxidation reagents | (3,4,5,6-Tetraacetyloxythian-2-yl)carbaldehyde |
| Oxidation to Carboxylic Acid | TEMPO/NaOCl, then NaClO₂; or Jones reagent | (3,4,5,6-Tetraacetyloxythian-2-yl)methanoic acid |
| Etherification | 1. Ag₂O2. Alkyl halide (e.g., BnBr, MeI) | (2-(Alkoxymethyl)-3,4,5,6-tetraacetyloxythian) |
| Esterification | Acyl chloride or anhydride (e.g., BzCl) / Pyridine | (3,4,5,6-Tetraacetyloxythian-2-yl)methyl alkanoate |
Anomeric Reactivity of the Thiopyran Ring for Further Coupling
The sulfur atom within the thiopyran ring makes this molecule a thioglycoside, a class of compounds renowned for their utility as glycosyl donors in the synthesis of complex oligosaccharides and glycoconjugates. nih.gov
Reactivity as a Glycosyl Donor in Complex Carbohydrate Synthesis
Thioglycosides are stable compounds that can withstand a wide range of reaction conditions used for protecting group manipulations, yet their anomeric thioether linkage can be readily activated by a thiophilic promoter to generate a reactive glycosylating species. nih.govnih.gov This "armed-disarmed" strategy is a cornerstone of modern carbohydrate synthesis.
The activation process typically involves an electrophilic attack on the sulfur atom. A common and highly effective promoter system is the combination of a halonium source, such as N-iodosuccinimide (NIS), and a catalytic amount of a strong Brønsted or Lewis acid, like trifluoromethanesulfonic acid (TfOH). nih.gov The activator converts the thioether into a good leaving group, facilitating its departure and the formation of a transient, electrophilic oxocarbenium ion intermediate. This intermediate is then trapped by a nucleophilic hydroxyl group from a glycosyl acceptor molecule to form a new glycosidic bond. nih.gov
A multitude of other activators have been developed, including various transition metal salts (e.g., Cu(II), Au(III), Pd(II)), hypervalent iodine reagents, and sulfoxide-based systems, each offering different levels of reactivity and chemoselectivity. mdpi.comnih.govjst.go.jp The choice of promoter, solvent, and temperature can be fine-tuned to control the stereochemical outcome of the glycosylation, leading to either 1,2-cis or 1,2-trans linkages. nih.govnih.gov
Table 3: Common Promoter Systems for Thioglycoside Activation
| Promoter System | Reagents | Typical Conditions |
|---|---|---|
| Halonium-based | N-Iodosuccinimide (NIS) / cat. TfOH | -80 °C to 0 °C, CH₂Cl₂ nih.gov |
| Sulfoxide-based | 1-Benzenesulfinyl piperidine (BSP) / Tf₂O | Low temperature |
| Metal Salt | CuBr₂, AuCl₃, Ph₃Bi(OTf)₂ | Varies with metal and substrate mdpi.com |
| Alkylating Agent | Methyl triflate (MeOTf) | Low temperature |
| Hypervalent Iodine | Phenyliodine(III) bis(trifluoroacetate) (PIFA) / TfOH | -78 °C, CH₂Cl₂ jst.go.jp |
Modification of the Sulfur Atom
The sulfur atom of the thiopyran ring is itself a site for chemical modification, primarily through oxidation. This alters the electronic properties of the anomeric center and modulates the reactivity of the molecule as a glycosyl donor.
Oxidation of the thioether to a glycosyl sulfoxide is a key transformation. This can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA). The resulting sulfoxide is a significantly more reactive glycosyl donor than the parent thioglycoside. nih.govresearchgate.net Glycosyl sulfoxides can be activated under different, often milder, conditions, typically with triflic anhydride (Tf₂O). nih.govwhiterose.ac.uk This increased reactivity and orthogonal activation strategy make glycosyl sulfoxides valuable intermediates in complex oligosaccharide synthesis. researchgate.net
Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidant, yields the corresponding glycosyl sulfone . nih.gov Glycosyl sulfones are even more electron-deficient at the anomeric carbon. While historically considered less reactive, recent advances have shown their utility in specific glycosylation reactions, particularly in C-aryl glycosylation using iron or nickel catalysis. nih.gov The modification of the sulfur's oxidation state provides a powerful method to tune the reactivity and leaving group ability of the thioglycoside donor. nih.gov
Theoretical and Computational Chemistry Studies of 3,4,5,6 Tetraacetyloxythian 2 Yl Methyl Acetate
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules, MD can provide detailed information on conformational changes, flexibility, and interactions with the surrounding environment. For flexible molecules like (3,4,5,6-Tetraacetyloxythian-2-yl)methyl acetate (B1210297), which has multiple rotatable bonds, MD simulations would be essential to explore the potential energy surface and identify the most stable conformers. Such simulations are crucial for understanding how the molecule behaves in solution or in a biological environment. nih.gov
Computational Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry plays a vital role in the structural elucidation of novel compounds by predicting spectroscopic data, particularly NMR chemical shifts. frontiersin.org Quantum mechanical calculations can predict ¹H and ¹³C NMR spectra, which can then be compared with experimental data to confirm or assign the structure of a molecule. github.iorsc.org Various methods, including DFT, are used for these predictions, and their accuracy can be enhanced by considering solvent effects and by using appropriate reference compounds. researchgate.netdergipark.org.tr For complex organic molecules, computational NMR prediction has become a widely used tool due to its increasing reliability. frontiersin.org Combining quantum mechanical computations with machine learning has also shown promise in increasing the predictive accuracy of spectroscopic parameters. nih.gov
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational methods are invaluable for elucidating reaction mechanisms by identifying and characterizing transition states. By calculating the energy barriers of potential reaction pathways, chemists can predict the most likely mechanism. beilstein-journals.org For example, computational studies on the hydrolysis of methyl acetate have explored one-step and two-step mechanisms, calculating the free energies of transition structures to determine the favored pathway. researchgate.netcanada.ca This type of analysis provides atomistic-level detail of the steps involved in a chemical transformation. researchgate.net Understanding the transition state is fundamental to understanding catalysis itself. beilstein-journals.org
Analysis of Intermolecular and Intramolecular Interactions within the Compound
The analysis of molecular interactions is key to understanding the physical and chemical properties of a compound. Techniques like Hirshfeld surface analysis can be used to investigate various intermolecular contacts in a crystal structure. nih.gov Computational methods can also identify and quantify non-covalent interactions, such as hydrogen bonds and van der Waals forces, which dictate the molecule's conformation and packing in the solid state. For a molecule with numerous polar functional groups like (3,4,5,6-Tetraacetyloxythian-2-yl)methyl acetate, both intramolecular and intermolecular hydrogen bonds could play a significant role in determining its three-dimensional structure and properties.
Conclusion and Future Research Directions in Acetylated Thiopyran Chemistry
Summary of Key Academic Contributions and Challenges in the Field
Academic research in thiopyran chemistry has made significant strides, particularly in the development of synthetic methodologies. The hetero-Diels-Alder reaction, for instance, has emerged as a powerful and straightforward strategy for creating the six-membered thiopyran ring with high stereoselectivity. rsc.orgnih.gov Reviews of the literature from the last two decades show a focus on [4+2] cycloaddition reactions, which allow for the assembly of the thiopyran framework from various thiocarbonyl precursors. rsc.orgnih.govresearchgate.net These methods have enabled the synthesis of a wide array of thiopyran derivatives, including those fused with other heterocyclic systems like indoles, quinolines, and pyrimidines. rsc.orgnih.gov
Potential for (3,4,5,6-Tetraacetyloxythian-2-yl)methyl acetate (B1210297) as a Fundamental Scaffold in Synthetic Organic Chemistry
The compound (3,4,5,6-Tetraacetyloxythian-2-yl)methyl acetate represents a highly promising, albeit currently under-explored, molecular scaffold. Its structure, analogous to per-acetylated thiopyranose sugars, is rich in functionality and stereochemical information, positioning it as a valuable building block in synthetic organic chemistry. The five acetate groups are not merely protecting groups; they are versatile handles for subsequent chemical transformations.
The potential applications of this scaffold are numerous. Selective deacetylation could unveil specific hydroxyl groups for further functionalization, such as etherification, esterification, or oxidation. This would allow for the systematic modification of the molecule's properties and the introduction of diverse substituents. The thiopyran ring itself is a key pharmacophore found in various biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govrsc.org Therefore, derivatives synthesized from this scaffold could exhibit interesting biological activities.
Below is a table outlining the potential synthetic modifications and their corresponding applications for the this compound scaffold.
| Modification Site | Potential Reaction | Resulting Functionality | Potential Application |
|---|---|---|---|
| C2-Methyl Acetate | Saponification | Primary Alcohol | Linker for conjugation to biomolecules or polymers |
| C3, C4, C5, C6 Acetates | Selective Enzymatic Deacetylation | Secondary Alcohols | Site for introducing pharmacophores or modifying solubility |
| All Acetate Groups | Complete Deacetylation | Polyol | Chiral ligand for asymmetric catalysis |
| Sulfur Atom | Oxidation (e.g., with m-CPBA) | Sulfoxide or Sulfone | Modulation of electronic properties and biological activity |
| Thiopyran Ring | Ring-Opening Reactions | Acyclic Thio-compounds | Access to different classes of sulfur-containing molecules |
Unexplored Synthetic Pathways and Methodological Advancements for Highly Functionalized Thiopyrans
The demand for structurally diverse and complex thiopyrans necessitates the exploration of new synthetic frontiers. While traditional methods have been invaluable, several emerging areas hold the key to overcoming current limitations.
Asymmetric Catalysis: The development of chiral catalysts for thiopyran synthesis is a critical area for advancement. This includes metal-based catalysts and organocatalysts that can control the stereochemical outcome of cycloaddition or multi-component reactions, providing access to enantiopure products. rsc.org
Multi-Component Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step from three or more starting materials. Designing novel MCRs for thiopyran synthesis would improve convergence and reduce waste compared to traditional stepwise methods. rsc.org
Anionic Cascades: Programmed anionic cascades, initiated by the addition of a nucleophile to a functionalized carbonyl compound, represent a powerful one-pot strategy for constructing thiopyrans from simple, readily available building blocks. lookchem.com
Ring-Enlargement Protocols: Transforming more common five-membered sulfur heterocycles, like thiophenes, into six-membered thiopyrans via ring-enlargement offers an alternative and innovative route to these scaffolds. researchgate.net
Catalyst-Free Methods: The use of electrosynthesis or microwave irradiation provides alternatives to conventional heating and catalysis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. rsc.orgresearchgate.net
The following table summarizes these modern approaches.
| Methodology | Description | Key Advantage |
|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts (metal complexes, proline, thiourea) to induce stereoselectivity. rsc.orgnih.gov | Access to enantiomerically pure compounds. |
| Multi-Component Reactions | Combining three or more reactants in a single pot to form a complex product. rsc.org | High efficiency, atom economy, and molecular diversity. |
| Anionic Cascades | A sequence of intramolecular reactions initiated by a single nucleophilic addition. lookchem.com | Convergent synthesis from simple starting materials. |
| Ring-Enlargement | Conversion of a smaller ring (e.g., thiophene) into a larger one (thiopyran). researchgate.net | Provides novel synthetic pathways to target structures. |
| Electrosynthesis/Microwave | Using electricity or microwave energy to drive reactions, often without a catalyst. rsc.orgresearchgate.net | Reduced reaction times and improved yields. |
Emerging Areas in Computational Chemistry for Complex Heterocyclic Systems
Computational chemistry has become an indispensable partner in modern chemical research, offering profound insights that complement experimental work. cuny.edu For complex heterocyclic systems like thiopyrans, computational methods are poised to address several key challenges.
Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, elucidate complex mechanisms, and predict the feasibility of unexplored synthetic routes. cuny.eduresearchgate.net For instance, computational analysis can rationalize the regio- and stereoselectivity observed in Diels-Alder reactions, guiding the design of more effective dienophiles or catalysts. researchgate.net
Furthermore, computational tools are crucial for understanding the structure-property relationships of novel compounds. scirp.org Methods like Natural Bond Orbital (NBO) analysis can provide detailed information about charge distribution, aromaticity, and conjugative interactions within heterocyclic rings, which are critical determinants of their reactivity and biological activity. semanticscholar.orgresearchgate.net Molecular docking and dynamics simulations can predict how thiopyran derivatives interact with biological targets such as enzymes or receptors, accelerating the drug discovery process by identifying promising candidates for synthesis and testing. nih.gov The application of these computational techniques to a scaffold like this compound could predict its conformational preferences, reactivity hotspots, and potential as a ligand for various biological targets.
Outlook on the Broader Impact of Fundamental Research on Thiopyran Derivatives
Fundamental research on thiopyran derivatives, from the development of new synthetic methods to the computational study of their electronic properties, has far-reaching implications. Thiopyrans are not only important building blocks in medicinal chemistry but also find applications in materials science as components of dyes, pigments, and polymeric materials. d-nb.infotuni.fi
The exploration of highly functionalized scaffolds like this compound serves as a driving force for innovation. It challenges synthetic chemists to develop more sophisticated and precise methods for chemical synthesis. It pushes computational chemists to refine their models to accurately predict the behavior of complex, flexible molecules. Ultimately, the knowledge gained from studying such fundamental systems enriches our understanding of chemical reactivity and molecular design principles. This, in turn, accelerates the development of new therapeutic agents, functional materials, and chemical technologies that can address pressing societal needs. The continued investigation into the rich chemistry of thiopyrans is therefore a vital and promising endeavor. rsc.org
Q & A
Q. How can researchers validate conflicting solubility data reported in diverse solvents?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
